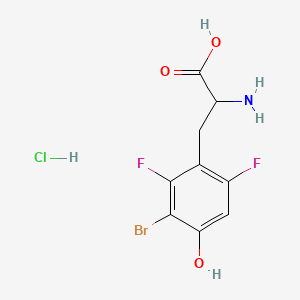

2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of amino, bromo, difluoro, and hydroxy functional groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a difluorophenol derivative, followed by the introduction of an amino group through a substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems can streamline the process, making it feasible for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The bromo group can be reduced to a hydrogen atom.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of the corresponding hydrocarbon.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to 2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid. A notable investigation evaluated a series of compounds derived from 3-((4-hydroxyphenyl)amino)propanoic acid, demonstrating that certain derivatives exhibited significant cytotoxicity against A549 non-small cell lung cancer cells. The most promising candidates reduced cell viability by over 50% and inhibited cell migration effectively in vitro .

Key Findings:

- Compounds Evaluated : A total of 36 derivatives were assessed for their anticancer activity.

- Mechanism of Action : The compounds exhibited structure-dependent anticancer activity, suggesting that modifications to the molecular structure can enhance efficacy.

- Comparison with Standard Treatments : The effectiveness of these compounds was compared with conventional chemotherapeutics such as doxorubicin and cisplatin, indicating potential for new therapeutic strategies in cancer treatment .

Antioxidant Activities

In addition to anticancer properties, the compound's derivatives have shown promising antioxidant activities. The antioxidant potential was evaluated using various assays, including the DPPH radical scavenging assay and ferric ion reducing antioxidant power determination. These tests revealed that certain derivatives had comparable or superior antioxidant capabilities compared to standard antioxidants like ascorbic acid .

Antioxidant Assay Results:

| Compound | DPPH Scavenging Activity | Ferric Ion Reducing Power |

|---|---|---|

| Compound 20 | High | Moderate |

| Compound 12 | Moderate | High |

| Control (Ascorbic Acid) | Very High | Very High |

Role in Drug Discovery

The compound also plays a crucial role in drug discovery as a ligand for various biological targets. For instance, research has focused on identifying ligands for the cystic fibrosis transmembrane conductance regulator (CFTR) using molecular docking and medicinal chemistry approaches. Compounds similar to 2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid have been explored for their ability to modulate CFTR activity, which is vital for developing treatments for cystic fibrosis .

Case Studies

- Cytotoxicity Against Cancer Cells : A study involving the synthesis and evaluation of multiple derivatives demonstrated that modifications to the phenolic structure significantly impacted cytotoxicity against various cancer cell lines.

- Antioxidant Efficacy : Another investigation showcased how certain modifications enhanced the antioxidant properties of the compound, making it a candidate for further development in oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the bromo and difluoro groups can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the bromo and difluoro groups, resulting in different chemical and biological properties.

2-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid: Lacks the difluoro groups, affecting its reactivity and interactions.

2-Amino-3-(3,4-difluorophenyl)propanoic acid: Lacks the bromo and hydroxy groups, altering its chemical behavior.

Uniqueness

The presence of both bromo and difluoro groups in 2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride makes it unique compared to similar compounds. These functional groups enhance its reactivity and potential for forming diverse chemical and biological interactions, making it a valuable compound for research and industrial applications.

Biological Activity

2-Amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews its biological activity based on diverse research findings, including antibacterial and antifungal properties, mutagenicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C₉H₈BrF₂N₁O₃·HCl

- Molecular Weight : 302.52 g/mol

- CAS Number : 97719234

Antibacterial Activity

Research indicates that compounds with similar structural motifs often exhibit significant antibacterial properties. For instance, studies have shown that halogenated phenolic compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. The presence of bromine and fluorine substituents in the structure of this compound may enhance its antibacterial efficacy.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These MIC values suggest that the compound has varying degrees of effectiveness against different bacterial strains, highlighting its potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi range from moderate to high, indicating a promising antifungal profile.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings suggest that the compound could be explored further for potential therapeutic applications in treating fungal infections .

Case Studies and Research Findings

- In Vitro Studies : A study involving various derivatives of halogenated phenols indicated that compounds with bromine and fluorine substitutions exhibited enhanced antimicrobial activities compared to their non-halogenated counterparts.

- Mechanism of Action : Preliminary molecular docking studies suggest that the compound may interact with specific bacterial enzymes, potentially inhibiting cell wall synthesis or disrupting metabolic pathways essential for bacterial survival .

- Comparative Analysis : When compared to other known antibacterial agents, such as penicillin derivatives, the compound showed comparable efficacy against certain strains but with a broader spectrum of antifungal activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride, and how can computational methods optimize reaction design?

- Methodological Answer : Begin with traditional peptide coupling or halogenation strategies. Integrate quantum chemical calculations (e.g., reaction path searches) to predict energetically favorable intermediates and transition states. Computational tools like ICReDD's framework can narrow experimental conditions by simulating substituent effects (e.g., bromo/fluoro groups) on reaction efficiency . Validate predictions via small-scale trials before scaling.

Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns (e.g., bromine/fluorine signatures). Pair with 1H/19F NMR to resolve aromatic proton environments and hydroxyl group interactions. For purity, employ HPLC with UV/ECD detection, referencing ion clustering data (e.g., sodium adducts in MS) to identify impurities .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Apply a Design of Experiments (DoE) approach to test stability across pH (2–12) and temperature (4–60°C). Monitor degradation via time-resolved spectroscopy (UV-Vis) and LC-MS. Use factorial designs to minimize trial numbers while capturing interactions between variables (e.g., hydrolysis rates under acidic vs. basic conditions) .

Q. What safety protocols are critical when handling this halogenated aromatic compound?

- Methodological Answer : Prioritize fume hood use for synthesis/storage due to potential bromine/fluorine volatilization. Implement PPE (gloves, goggles) and emergency protocols (e.g., neutralization of spills with sodium bicarbonate). Reference safety data sheets (SDS) for halogen-specific hazards, including inhalation risks and environmental toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data in reaction mechanism studies?

- Methodological Answer : When discrepancies arise (e.g., unexpected byproducts), combine in situ techniques (FTIR, Raman) to monitor intermediates. Cross-validate with ab initio molecular dynamics (AIMD) simulations to account for solvent effects or transition-state barriers. Use iterative feedback between experimental results and computational refinements .

Q. What strategies optimize selective functionalization of the 4-hydroxyphenyl group without disrupting bromo/fluoro substituents?

- Methodological Answer : Employ protecting groups (e.g., silyl ethers) for the hydroxyl moiety during halogenation. Use DFT calculations to predict electronic effects of substituents on regioselectivity. Validate via controlled reactions (e.g., Suzuki coupling trials with competing aryl halides) .

Q. How can researchers validate analytical methods for trace impurity detection in this compound?

- Methodological Answer : Follow ICH guidelines for method validation. Use spike-recovery experiments with structurally similar impurities (e.g., dehalogenated analogs). Implement LC-MS/MS with MRM (multiple reaction monitoring) for sensitivity. Cross-check with orthogonal techniques like capillary electrophoresis .

Q. What thermodynamic parameters govern the compound’s solubility in polar vs. nonpolar solvents?

Properties

Molecular Formula |

C9H9BrClF2NO3 |

|---|---|

Molecular Weight |

332.52 g/mol |

IUPAC Name |

2-amino-3-(3-bromo-2,6-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H8BrF2NO3.ClH/c10-7-6(14)2-4(11)3(8(7)12)1-5(13)9(15)16;/h2,5,14H,1,13H2,(H,15,16);1H |

InChI Key |

RLLOKMFDLATZCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)Br)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.